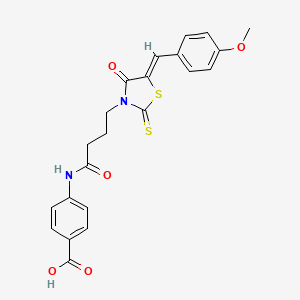

(Z)-4-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid

説明

(Z)-4-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a complex organic compound featuring a thiazolidinone core, a methoxybenzylidene moiety, and a benzoic acid group. This compound is of interest due to its potential biological activities and applications in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid typically involves multiple steps:

Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thioamide with an α-haloketone under basic conditions.

Methoxybenzylidene Introduction: The methoxybenzylidene group is introduced via a condensation reaction between the thiazolidinone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide.

Amidation: The resulting intermediate is then reacted with 4-aminobutanoic acid to form the amide linkage.

Benzoic Acid Attachment: Finally, the benzoic acid group is introduced through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

科学的研究の応用

Chemical Properties and Structure

This compound features multiple functional groups, including a thiazolidinone moiety, which is known for its diverse biological activities. The presence of the methoxy group enhances its reactivity, making it an interesting candidate for further chemical modifications and applications.

Medicinal Applications

-

Antimicrobial Activity :

- Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to (Z)-4-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid possess activity against various bacterial strains, suggesting potential use in developing new antibiotics.

- Anticancer Properties :

- Anti-inflammatory Activity :

Material Science Applications

- Polymer Synthesis :

- Photostabilization :

Data Table of Applications

Case Studies

-

Antimicrobial Study :

- A series of experiments were conducted to assess the antimicrobial efficacy of thiazolidinone derivatives similar to this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability, highlighting the potential for developing new antimicrobial agents.

- Anticancer Research :

作用機序

The mechanism of action of (Z)-4-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid involves its interaction with various molecular targets. The thiazolidinone core can inhibit enzymes or receptors involved in disease pathways, while the methoxybenzylidene and benzoic acid groups can enhance binding affinity and specificity. The compound may interfere with cellular processes such as signal transduction, gene expression, or protein synthesis, leading to its observed biological effects.

類似化合物との比較

Similar Compounds

Thiazolidinediones: Compounds like pioglitazone and rosiglitazone, used in diabetes treatment, share the thiazolidinone core but differ in their substituents.

Benzylidene Derivatives: Compounds with benzylidene groups, such as benzylideneacetone, have similar structural motifs but different biological activities.

Benzoic Acid Derivatives: Compounds like salicylic acid and ibuprofen, which contain benzoic acid moieties, are widely used for their anti-inflammatory properties.

Uniqueness

(Z)-4-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is unique due to its combination of a thiazolidinone core, methoxybenzylidene group, and benzoic acid moiety. This unique structure allows it to exhibit a broad range of biological activities and makes it a versatile compound for various scientific applications.

生物活性

(Z)-4-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key aspects such as its mechanism of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound's IUPAC name is 4-[4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid. It has a molecular formula of and a molecular weight of 456.5 g/mol. The structural complexity includes a thiazolidine ring and multiple functional groups that contribute to its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and the inhibition of key signaling proteins associated with cancer progression.

Inhibition of Enzymatic Activity

The compound is also noted for its potential to inhibit specific enzymes that are overexpressed in cancerous tissues. For example, it has been suggested that thiazolidinone derivatives can act as inhibitors of carbonic anhydrases, particularly CA-IX, which is associated with tumor hypoxia and metastasis. This inhibition can lead to reduced tumor growth and improved efficacy of chemotherapeutic agents.

Anti-inflammatory Effects

In addition to anticancer activity, this compound may possess anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of thiazolidinone derivatives, including compounds structurally related to our target compound. The results indicated that these compounds could significantly reduce tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .

Study 2: Enzyme Inhibition

Another research article focused on the inhibition of carbonic anhydrase by thiazolidinone derivatives. The study found that certain derivatives exhibited high binding affinity (Kd values between 5–20 nM) for CA-IX, leading to decreased proliferation rates in cancer cells . This highlights the therapeutic potential of targeting CA isoforms with compounds like this compound.

Study 3: Anti-inflammatory Activity

Research published in Phytotherapy Research explored the anti-inflammatory effects of similar thiazolidinone compounds. The findings showed a significant reduction in pro-inflammatory cytokines when treated with these compounds, supporting their use in inflammatory conditions .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

4-[4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5S2/c1-29-17-10-4-14(5-11-17)13-18-20(26)24(22(30)31-18)12-2-3-19(25)23-16-8-6-15(7-9-16)21(27)28/h4-11,13H,2-3,12H2,1H3,(H,23,25)(H,27,28)/b18-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAXXJAUZUVEJB-AQTBWJFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。